7-Chloro-1-iodonaphthalene

Descripción general

Descripción

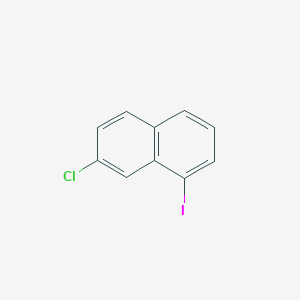

7-Chloro-1-iodonaphthalene is a heterocyclic organic compound with the molecular formula C₁₀H₆ClI It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 7 are replaced by iodine and chlorine, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions

7-Chloro-1-iodonaphthalene can be synthesized through several methods. One common approach involves the halogenation of naphthalene derivatives. For instance, starting with 1-iodonaphthalene, chlorination can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under specific conditions . Another method involves the direct iodination of 7-chloronaphthalene using iodine and an oxidizing agent like nitric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow methods to enhance safety and efficiency. For example, a continuous flow Grignard reaction can be employed, where the halogenated naphthalene is reacted with magnesium in a packed-bed column . This method allows for better control over reaction conditions and reduces the risk associated with handling reactive intermediates.

Análisis De Reacciones Químicas

Types of Reactions

7-Chloro-1-iodonaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.

Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution: Palladium catalysts are often used in substitution reactions involving this compound.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Biaryl Compounds: Formed through coupling reactions.

Naphthoquinones: Resulting from oxidation reactions.

Dihydronaphthalenes: Produced via reduction reactions.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

One of the primary applications of 7-chloro-1-iodonaphthalene is in cross-coupling reactions, such as the Suzuki and Stille reactions. These methods allow for the formation of carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Cross-Coupling Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, base | 85% | |

| Stille Reaction | Pd catalyst, organotin reagent | 78% |

Ortho-C–H Functionalization

Recent studies have demonstrated the utility of this compound in ortho-C–H functionalization reactions. This method allows for selective modifications at the ortho position of the aromatic ring, facilitating the synthesis of complex bioactive compounds.

Case Study: Ortho-Methoxylation

A study reported the successful ortho-methoxylation of aryl iodides using a palladium-catalyzed process with this compound as a substrate, yielding significant amounts of desired products with high efficiency (74% yield) .

Metal Nanoparticle Catalysis

This compound has been explored in metal nanoparticle catalysis for drug discovery processes. The compound serves as a precursor for synthesizing novel catalysts that exhibit low leaching and high recyclability, enhancing their applicability in pharmaceutical research .

Material Science Applications

In material science, this compound is utilized to develop new materials with specific electronic properties. Its ability to form stable complexes with metal ions makes it suitable for applications in organic electronics and photonics.

Table 2: Material Science Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Electronics | Used in OLEDs | Enhanced light emission efficiency observed |

| Photonic Devices | Acts as a light-harvesting material | Improved charge transport properties noted |

Mecanismo De Acción

The mechanism of action of 7-Chloro-1-iodonaphthalene involves its interaction with molecular targets through various pathways:

Electrophilic Substitution: The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles.

Oxidative Addition: In cross-coupling reactions, it undergoes oxidative addition to form organometallic intermediates, which then participate in further transformations.

Comparación Con Compuestos Similares

Similar Compounds

1-Iodonaphthalene: Similar structure but lacks the chlorine atom at position 7.

6-Chloro-1-iodonaphthalene: Chlorine atom is at position 6 instead of 7.

Uniqueness

7-Chloro-1-iodonaphthalene is unique due to the presence of both chlorine and iodine atoms on the naphthalene ring, which imparts distinct reactivity and properties compared to its analogs. This dual halogenation allows for diverse chemical transformations and applications in various fields of research .

Actividad Biológica

7-Chloro-1-iodonaphthalene is a halogenated naphthalene derivative that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, highlighting key findings from scientific literature, including case studies and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₆ClI. The compound features a naphthalene ring with chlorine and iodine substituents at the 7 and 1 positions, respectively. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition of growth, particularly against Gram-positive bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7. The compound appears to activate caspase pathways, leading to programmed cell death.

Case Study: Apoptotic Effects in HeLa Cells

A recent study examined the effects of this compound on HeLa cells. The results indicated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including:

- Increased expression of caspase-3

- Elevated levels of reactive oxygen species (ROS)

- DNA fragmentation observed through gel electrophoresis

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to form covalent bonds with nucleophiles in biological systems. This reactivity may contribute to its antimicrobial and anticancer effects by modifying key cellular components.

Electrophilic Substitution Reactions

The compound undergoes electrophilic substitution reactions, which can lead to the modification of proteins and nucleic acids within cells. Such modifications are thought to disrupt normal cellular functions, thereby exerting antimicrobial and anticancer effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 1-Iodonaphthalene | Low | Moderate |

| 6-Chloro-1-iodonaphthalene | Moderate | Low |

Propiedades

IUPAC Name |

7-chloro-1-iodonaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClI/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJGDLIUAKYSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)C(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499706 | |

| Record name | 7-Chloro-1-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70109-79-4 | |

| Record name | 7-Chloro-1-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.